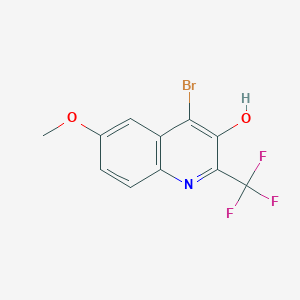

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol

描述

Table 1: Comparative Analysis of Quinoline Derivatives

属性

分子式 |

C11H7BrF3NO2 |

|---|---|

分子量 |

322.08 g/mol |

IUPAC 名称 |

4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol |

InChI |

InChI=1S/C11H7BrF3NO2/c1-18-5-2-3-7-6(4-5)8(12)9(17)10(16-7)11(13,14)15/h2-4,17H,1H3 |

InChI 键 |

RWPAWNSRTMCCFN-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)N=C(C(=C2Br)O)C(F)(F)F |

产品来源 |

United States |

准备方法

Starting Materials and Initial Functionalization

- The synthesis often begins with a substituted aniline or a methoxyaniline derivative, which is brominated para to the methoxy group to yield a bromoaniline intermediate. This step ensures the bromine is introduced at the 4-position relative to the quinoline nitrogen after ring closure.

- The methoxy group is typically introduced early or retained from the starting material to ensure its position at the 6-position on the quinoline ring.

Formation of the Quinoline Core

- Cyclization to form the quinoline ring is achieved via condensation reactions, often involving aldehydes or ketones with the bromoaniline intermediate.

- A notable method includes treatment of the bromoaniline with 2,2,3-tribromopropanal (prepared in situ from 2-bromoacrolein and bromine), which facilitates the formation of a dibromoquinoline intermediate. This intermediate contains the necessary handles for further substitution.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group at the 2-position is introduced through nucleophilic trifluoromethylation or via coupling reactions using trifluoromethylated boronic acids or equivalents.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed to regioselectively substitute the bromine at the 2-position with a trifluoromethyl group, ensuring high selectivity and yield.

Hydroxylation at the 3-Position

- The 3-position hydroxyl group is introduced by oxidation or hydrolysis of a suitable precursor, such as a ketone or halogenated intermediate.

- In some synthetic routes, the 3-position is functionalized by converting a brominated intermediate to the corresponding phenol via nucleophilic substitution or by direct hydroxylation under controlled conditions.

Final Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.

Representative Synthetic Scheme (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Bromination | Bromine or NBS on methoxyaniline | 4-Bromo-6-methoxyaniline |

| 2 | Cyclization | 2,2,3-Tribromopropanal (in situ) | Dibromoquinoline intermediate |

| 3 | Pd-Catalyzed Cross-Coupling | Pd(PPh3)4, trifluoromethyl boronic acid | 2-(Trifluoromethyl)-substituted quinoline |

| 4 | Hydroxylation/Nucleophilic substitution | Hydrolysis or nucleophilic substitution | 3-Hydroxyquinoline derivative |

| 5 | Purification | Column chromatography, recrystallization | Pure 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol |

Research Findings and Yields

- The formation of the dibromoquinoline intermediate typically proceeds in moderate yields (~50-70%) depending on reaction conditions and purity of starting materials.

- Pd-catalyzed trifluoromethylation is regioselective and efficient, often yielding the desired product in 60-80% yield.

- Hydroxylation or phenol formation at the 3-position is generally high yielding (>70%) when optimized for reaction time and temperature.

- Overall yields for the multi-step synthesis range from 30-50%, reflecting the complexity of regioselective substitutions and purification steps.

Notes on Reaction Conditions and Optimization

- The bromination step requires careful control to avoid polybromination or substitution at undesired positions.

- The in situ preparation of 2,2,3-tribromopropanal is critical for successful cyclization; this reagent is sensitive and must be freshly prepared.

- Palladium catalysts and ligands must be chosen to favor selective coupling at the less hindered bromine site.

- Hydroxylation steps benefit from mild conditions to prevent degradation of sensitive trifluoromethyl and methoxy groups.

化学反应分析

Types of Reactions

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation.

Major Products

科学研究应用

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

作用机制

The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Substituent Position and Functional Group Variations

Key analogs and their structural distinctions:

Key Observations:

- Positional Isomerism: Bromine at position 4 (target) vs. 6 or 8 (analogs) alters electronic distribution and steric interactions.

- Functional Group Impact: The hydroxyl group at position 3 in the target compound enhances polarity and hydrogen-bonding capacity compared to boronic acid (electron-deficient) or amino groups (basic) in analogs . Trifluoromethyl at position 2 (target) vs. trifluoromethoxy in DK-IV-22-1 (): The CF₃ group’s stronger electron-withdrawing effect may confer greater metabolic stability .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 6-Bromo-3-amino-4-quinolinol | DK-IV-22-1 |

|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 239.07 g/mol | ~400 g/mol (estimated) |

| LogP | ~3.5 (predicted) | 1.788 (density) | ~4.0 (lipophilic) |

| Solubility | Moderate (polar -OH) | High (-NH₂, -OH) | Low (pyrazole, CF₃O-Ph) |

| pKa | ~8.5 (-OH) | 2.88 (predicted) | Not reported |

- The target’s hydroxyl group contributes to moderate solubility, whereas amino-substituted analogs (e.g., 6-bromo-3-amino-4-quinolinol) exhibit higher aqueous solubility due to protonation at physiological pH .

生物活性

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine and methoxy groups that enhance its biological activity.

- A trifluoromethyl group that contributes to its lipophilicity and potential receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in cancer cell proliferation and survival. For instance, it has been shown to interact with protein kinases, which are critical in signaling pathways related to cancer progression .

- Receptor Modulation : It acts as a ligand for various receptors, potentially modulating their activity. This interaction can influence cellular signaling pathways, leading to altered cell behavior.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. Its efficacy in inhibiting microbial growth has been noted in various assays .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the quinoline structure can significantly impact biological activity. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances potency against specific targets. The following table summarizes key findings from SAR studies:

Anticancer Activity

A study highlighted the compound's effectiveness against various cancer cell lines, particularly those resistant to standard therapies. The IC50 values demonstrated significant inhibition of cell proliferation:

- Cell Line A431 : IC50 = 20 nM

- Cell Line A549 : IC50 = 15 nM

These results indicate that this compound could serve as a lead compound in developing new anticancer agents targeting EGFR pathways .

Antimicrobial Efficacy

In vitro studies have shown promising antimicrobial activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) was determined under specific conditions, revealing that the compound could effectively inhibit Mtb growth when glycerol was present in the culture medium:

| Strain | MIC (μg/mL) |

|---|---|

| Mtb H37Rv | 5 |

| Drug-resistant Mtb strains | 10 |

This suggests potential for further development as an antimycobacterial agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol, and how can its purity be validated?

- Methodology :

- Synthesis : The quinoline core is typically constructed via the Skraup or Friedländer reaction, followed by regioselective functionalization. Bromination at position 4 can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while trifluoromethylation at position 2 may involve Ullmann coupling or transition-metal catalysis . Methoxylation at position 6 is often performed via nucleophilic substitution with methoxide.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. For structural confirmation, use and NMR to verify substituent positions, referencing coupling constants (e.g., for aromatic protons) and integration ratios .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodology :

- NMR : The hydroxyl proton (position 3) appears as a broad singlet (~δ 10.5–11.5 ppm). Methoxy protons (position 6) resonate as a sharp singlet (~δ 3.8–4.0 ppm). Aromatic protons show splitting patterns dependent on adjacent substituents (e.g., doublets for H-5 and H-7 due to coupling with bromine and methoxy groups) .

- NMR : The trifluoromethyl group (position 2) appears as a distinct singlet (~δ -60 to -65 ppm), confirming its presence and electronic environment .

Advanced Research Questions

Q. What strategies address low yields in regioselective bromination of the quinoline scaffold?

- Methodology :

- Directed Bromination : Use directing groups (e.g., hydroxyl or methoxy) to enhance regioselectivity. For example, the hydroxyl group at position 3 can act as a directing group, favoring bromination at position 4 via hydrogen bonding with the brominating agent .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates and reduce side reactions. Lower temperatures (0–5°C) minimize over-bromination .

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Electronic Effects : The electron-withdrawing trifluoromethyl group reduces electron density at position 2, making it less reactive toward electrophilic substitution but favorable for nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling.

- Steric Effects : Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to mitigate steric hindrance from the trifluoromethyl group. Kinetic studies comparing coupling rates with/without the group can quantify its impact .

Q. How can contradictory bioactivity data from different assays be reconciled?

- Methodology :

- Assay Validation : Compare results across multiple assays (e.g., enzymatic inhibition vs. cell-based assays). For instance, if the compound shows anti-tubercular activity in vitro but not in macrophage models, evaluate its cellular uptake using LC-MS/MS to detect intracellular concentrations .

- Metabolite Screening : Use high-resolution mass spectrometry (HRMS) to identify metabolites that may deactivate the compound in specific assays .

Key Challenges and Research Gaps

- Stereoelectronic Tuning : The trifluoromethyl group’s strong electron-withdrawing effect complicates further functionalization at position 2. Computational modeling (DFT) is recommended to predict reactive sites .

- Biological Mechanism : While anti-tubercular activity is noted in similar compounds (e.g., N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-...), target identification for this specific derivative remains unresolved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。